molecular formula C17H13NO3 B2509254 Methyl 3-benzoyl-1H-indole-4-carboxylate CAS No. 1448725-23-2

Methyl 3-benzoyl-1H-indole-4-carboxylate

Cat. No.: B2509254
CAS No.: 1448725-23-2
M. Wt: 279.295
InChI Key: XLTZHPCALABRGK-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a benzoyl group at the 3-position and a carboxylate ester group at the 4-position of the indole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzoyl-1H-indole-4-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylate ester group is introduced by reacting the indole derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds in acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Methyl 3-benzoyl-1H-indole-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 3-benzoyl-1H-indole-4-carboxylate can be compared with other similar indole derivatives, such as:

    Methyl 3-benzoylindole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.

    Methyl 3-benzoylindole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.

    Methyl 3-benzoylindole-6-carboxylate: Similar structure but with the carboxylate group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate ester group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

methyl 3-benzoyl-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)12-8-5-9-14-15(12)13(10-18-14)16(19)11-6-3-2-4-7-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZHPCALABRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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